Product packaging for 4-Bromobenzenesulfonyl chloride(Cat. No.:CAS No. 98-58-8)

4-Bromobenzenesulfonyl chloride

Cat. No.: B119516
CAS No.: 98-58-8
M. Wt: 255.52 g/mol
InChI Key: KMMHZIBWCXYAAH-UHFFFAOYSA-N
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Description

General Significance of Arenesulfonyl Chlorides in Chemical Transformations

Arenesulfonyl chlorides are characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. This arrangement makes the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of their utility, enabling the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. cymitquimica.comnih.gov These derivatives are not merely synthetic intermediates but are often the final targets in the synthesis of pharmaceuticals, agrochemicals, and materials. google.com

The general significance of arenesulfonyl chlorides in chemical transformations can be summarized as follows:

Formation of Sulfonamides: The reaction of arenesulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. cbijournal.com This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents. acs.org

Formation of Sulfonate Esters: Arenesulfonyl chlorides react with alcohols to form sulfonate esters. researchgate.netresearchgate.net These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, often surpassing the reactivity of halides. libretexts.org This property makes them invaluable for activating alcohols for subsequent chemical modifications.

Protecting Groups: The sulfonyl group can be used as a protecting group for amines. chemicalbook.comfishersci.com The resulting sulfonamide is stable to a variety of reaction conditions and can be cleaved when desired.

Cross-Coupling Reactions: In recent years, arenesulfonyl chlorides have gained prominence as coupling partners in various transition-metal-catalyzed cross-coupling reactions, providing access to complex molecular architectures. magtech.com.cn

The reactivity and versatility of arenesulfonyl chlorides have solidified their position as indispensable tools in the synthetic chemist's arsenal.

Role of 4-Bromobenzenesulfonyl Chloride as a Key Electrophilic Reagent and Versatile Building Block in Synthetic Chemistry

This compound, also known as brosyl chloride, is a white to pale yellow crystalline solid. cymitquimica.comthermofisher.com Its structure, featuring a bromine atom at the para position of the benzene (B151609) ring relative to the sulfonyl chloride group, imbues it with a unique combination of reactivity and functionality that makes it a highly sought-after reagent in organic synthesis. cymitquimica.com

The primary role of this compound stems from the electrophilic nature of its sulfonyl chloride group. cymitquimica.com This high reactivity allows it to readily engage with a diverse array of nucleophiles, making it a key reagent for the introduction of the 4-bromobenzenesulfonyl (brosyl) group into molecules.

Beyond its role as an electrophile, this compound is a versatile building block due to the presence of the bromine atom. This halogen provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govresearchgate.netnih.gov This dual functionality allows for a two-stage synthetic strategy where the sulfonyl chloride group is first used to introduce the brosyl moiety, and then the bromine atom is subsequently modified to build molecular complexity.

Key applications of this compound include:

Synthesis of Sulfonamides: It is widely used to prepare 4-bromobenzenesulfonamides, which are important intermediates in the synthesis of biologically active compounds. chemicalbook.comfishersci.com

Synthesis of Sulfonate Esters: It reacts with alcohols to form 4-bromobenzenesulfonates (brosylates), which are excellent leaving groups in substitution reactions.

Activating Agent: It serves as an activating agent in the synthesis of oligonucleotides. chemicalbook.comfishersci.com

Cross-Coupling Reactions: The bromine atom allows for its use in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Overview of Research Trajectories and Advanced Applications

Current research involving this compound and other arenesulfonyl chlorides is focused on expanding their synthetic utility and developing more sustainable and efficient methodologies. Key research trajectories include:

Development of Novel Catalytic Systems: Researchers are exploring new catalysts, including transition metals and organocatalysts, to effect novel transformations of arenesulfonyl chlorides under milder reaction conditions. acs.org

Desulfitative Cross-Coupling Reactions: A significant area of research is the development of desulfitative cross-coupling reactions, where the sulfonyl group itself is extruded as sulfur dioxide, and the aryl group is coupled with another fragment. This strategy provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation. magtech.com.cn

Flow Chemistry: The use of continuous flow reactors for reactions involving arenesulfonyl chlorides is being investigated to improve safety, scalability, and reaction efficiency.

Applications in Materials Science: Arenesulfonyl chlorides are being explored as building blocks for the synthesis of functional polymers and materials with specific electronic and optical properties. For instance, this compound has been used in the synthesis of pentiptycene-linked binuclear cyclometalated platinum(II) complexes with interesting luminescence properties. acs.org

The advanced applications of this compound and its derivatives continue to expand, driven by the need for new molecules with tailored properties for applications in medicine, materials science, and beyond. Its dual reactivity as both an electrophilic sulfonating agent and a versatile cross-coupling partner ensures its continued importance in the field of organic synthesis.

Properties of this compound

PropertyValueReference
CAS Number 98-58-8 cymitquimica.com
Molecular Formula C₆H₄BrClO₂S cymitquimica.com
Molecular Weight 255.52 g/mol scbt.com
Appearance White to beige crystals or crystalline powder chemicalbook.comthermofisher.com
Melting Point 73-75 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point 153 °C at 15 mmHg sigmaaldrich.comsigmaaldrich.com
Solubility Soluble in tetrahydrofuran, petroleum ether, 1,4-dioxane, chloroform (B151607), and DMSO. Insoluble in water. cymitquimica.comfishersci.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClO2S B119516 4-Bromobenzenesulfonyl chloride CAS No. 98-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobenzenesulfonyl chloride
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InChI

InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
Source PubChem
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InChI Key

KMMHZIBWCXYAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9059173
Record name Benzenesulfonyl chloride, 4-bromo-
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Molecular Weight

255.52 g/mol
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CAS No.

98-58-8
Record name 4-Bromobenzenesulfonyl chloride
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Record name p-Bromobenzenesulfonyl chloride
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Record name 4-Bromobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-bromo-
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Record name 4-bromobenzenesulphonyl chloride
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Synthetic Methodologies for 4 Bromobenzenesulfonyl Chloride

Established Synthetic Pathways

The most common and well-established method for synthesizing 4-bromobenzenesulfonyl chloride involves the reaction of 4-bromobenzenesulfonic acid with a chlorinating agent.

A primary and widely utilized route for the preparation of this compound is the reaction of 4-bromobenzenesulfonic acid with thionyl chloride (SOCl₂). This reaction is valued for its directness and efficacy in converting the sulfonic acid to the corresponding sulfonyl chloride.

The synthesis is typically performed under reflux conditions, with temperatures ranging from 40–60°C for a duration of 4–6 hours to ensure the reaction proceeds to completion. The underlying mechanism of this transformation is a nucleophilic acyl substitution. The reaction commences with the nucleophilic attack of the oxygen atom from the sulfonic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This initial step forms an acyl chlorosulfite intermediate, which is a highly effective leaving group. Subsequently, the chloride ion, generated in the process, acts as a nucleophile and attacks the sulfonyl center of the intermediate. This leads to the displacement of the chlorosulfite group, which then decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction forward. libretexts.orglibretexts.orgstackexchange.comyoutube.com

The sulfonyl chloride group (-SO₂Cl) in the final product is highly electrophilic, rendering the compound susceptible to nucleophilic attack, a property that is fundamental to its utility in further organic syntheses.

Table 1: Typical Reaction Conditions for the Synthesis of this compound

ParameterCondition
Reactants 4-Bromobenzenesulfonic acid, Thionyl chloride
Temperature 40–60°C (Reflux)
Reaction Time 4–6 hours
Mechanism Nucleophilic Acyl Substitution

The choice of solvent and the stoichiometry of the reactants are critical parameters that significantly influence the yield and purity of the resulting this compound.

Inert organic solvents are preferred to facilitate the reaction. Dichloromethane (B109758) (DCM) and chloroform (B151607) are commonly employed due to their ability to dissolve both the sulfonic acid and thionyl chloride, while remaining inert under the reaction conditions. The use of anhydrous solvents is crucial to prevent the hydrolysis of the thionyl chloride and the product sulfonyl chloride. chemicalbook.com

Regarding stoichiometry, an excess of thionyl chloride is generally used. A molar ratio of 1:3 of 4-bromobenzenesulfonic acid to thionyl chloride is often recommended. The excess thionyl chloride serves a dual purpose: it acts as a reactant to ensure the complete conversion of the sulfonic acid and also functions as a dehydrating agent, removing any traces of water from the reaction mixture that could lead to unwanted side reactions.

Table 2: Influence of Solvent and Stoichiometry

FactorRecommended ConditionRationale
Solvent Dichloromethane (DCM) or ChloroformInert, dissolves reactants, facilitates reaction.
Stoichiometry (Sulfonic Acid:Thionyl Chloride) 1:3 molar ratioEnsures complete conversion, excess thionyl chloride acts as a dehydrating agent.

Synthesis from 4-Bromobenzenesulfonic Acid and Thionyl Chloride

Advanced Synthetic Approaches and Process Optimization

While the thionyl chloride method is robust, research into advanced synthetic approaches and process optimization aims to enhance efficiency, safety, and environmental friendliness.

Continuous flow synthesis has emerged as a promising alternative to traditional batch processes for the production of sulfonyl chlorides. rsc.orgmdpi.com This methodology offers superior control over reaction parameters, such as temperature and mixing, and improves the safety profile of highly exothermic reactions. rsc.org By employing microreactors, the space-time yield can be significantly increased. rsc.org

Alternative reagents and catalytic systems are also being explored. For instance, palladium-catalyzed chlorosulfonylation of arylboronic acids presents a milder route to aryl sulfonyl chlorides with broad functional group tolerance. nih.gov Other methods include oxidative chlorination of organosulfur compounds, though these can be limited by the use of harsh reagents. nih.gov The Sandmeyer-type reaction, utilizing diazonium salts, offers another pathway, which has been improved by using a concentrated solution of sulfur dioxide in glacial acetic acid or through photocatalytic methods under mild conditions. acs.org

Process optimization studies often involve a Design of Experiments (DOE) approach to systematically evaluate the impact of variables like temperature, reactant equivalents, and reaction time to maximize yield and minimize impurities. mdpi.com For industrial-scale production, addressing the challenges of handling hazardous reagents like chlorosulfonic acid and managing exothermic reactions is critical, making continuous manufacturing platforms an attractive option. mdpi.com

Mechanistic Insights into the Reactivity of 4 Bromobenzenesulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety and Nucleophilic Attack Mechanisms

4-Bromobenzenesulfonyl chloride is a highly reactive organosulfur compound, a characteristic primarily attributed to the potent electrophilic nature of its sulfonyl chloride (-SO2Cl) functional group. solubilityofthings.comcymitquimica.com The sulfur atom in the sulfonyl chloride moiety is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant electron withdrawal from the sulfur atom, rendering it electron-deficient and thus a prime target for nucleophilic attack. fiveable.mepearson.com

The specific mechanism can be influenced by the nature of the nucleophile and the reaction conditions. While a direct displacement (SN2-like) mechanism at the sulfur atom is common, an addition-elimination mechanism involving a pentacoordinate sulfur intermediate (Meisenheimer-like complex) has also been proposed, particularly in nucleophilic aromatic substitution scenarios. mdpi.comlibretexts.orgnih.gov In this latter mechanism, the nucleophile adds to the sulfur atom, forming a trigonal bipyramidal intermediate, which then eliminates the chloride ion to yield the final product. nih.gov

General Types of Chemical Transformations

The reactivity of this compound allows it to participate in a variety of chemical transformations, primarily driven by the electrophilicity of the sulfonyl chloride group.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common and synthetically useful transformation of this compound. solubilityofthings.comwikipedia.org It readily reacts with a wide range of nucleophiles, leading to the formation of diverse derivatives.

Reaction with Amines: Amines, acting as nucleophiles, react with this compound to form N-substituted sulfonamides. wikipedia.orgchemicalbook.com This reaction is fundamental in organic synthesis and is a key step in the preparation of many pharmaceutical compounds.

Reaction with Alcohols: Alcohols react with this compound in the presence of a base to yield sulfonate esters. wikipedia.org The base is required to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

Reaction with Water (Hydrolysis): Although stable in cold water, this compound can undergo hydrolysis upon heating to form 4-bromobenzenesulfonic acid. wikipedia.org This reaction involves water acting as a nucleophile.

Reaction with Thiols: Thiols react in a manner analogous to alcohols to produce thiosulfonate esters.

These reactions underscore the versatility of this compound as a reagent for introducing the 4-bromobenzenesulfonyl group into various organic molecules.

Reduction Reactions

The sulfonyl chloride group in this compound can be reduced to lower oxidation states of sulfur. Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) can be employed for this purpose. The reduction can lead to the formation of 4-bromobenzenesulfonic acid or other reduced sulfur species depending on the reaction conditions and the strength of the reducing agent. Organophosphorus compounds have also been utilized in catalyzed deoxygenation reactions of sulfonyl chlorides. nih.gov

Oxidation Reactions (Minor Pathways)

While nucleophilic substitution and reduction are the predominant reaction pathways, oxidation of this compound is less common. Under forcing conditions with strong oxidizing agents, the sulfur atom, already in a high oxidation state (+6), is generally not further oxidized. However, reactions involving the aromatic ring are possible. For instance, harsh oxidation conditions could potentially lead to the degradation of the benzene (B151609) ring. masterorganicchemistry.com It's important to note that these are considered minor and often undesired pathways.

Influence of Substituent Electronic Effects on Reactivity

The reactivity of the sulfonyl chloride group is significantly influenced by the electronic nature of the substituents on the aromatic ring.

Comparative Reactivity with Structurally Similar Arenesulfonyl Chlorides

To understand the reactivity of this compound, it is instructive to compare it with other substituted arenesulfonyl chlorides:

CompoundSubstituentElectronic Effect of SubstituentExpected Reactivity towards Nucleophiles
Benzenesulfonyl Chloride-HNeutralBaseline reactivity. wikipedia.org
4-Toluenesulfonyl Chloride-CH3Electron-donating (+I, +R)Less reactive than benzenesulfonyl chloride due to electron donation which reduces the electrophilicity of the sulfur atom. mdpi.comwikipedia.org
This compound -BrElectron-withdrawing (-I > +R)More reactive than benzenesulfonyl chloride due to the net electron-withdrawing nature of bromine, which increases the electrophilicity of the sulfur atom. researchgate.net
4-Nitrobenzenesulfonyl Chloride-NO2Strongly electron-withdrawing (-I, -R)Significantly more reactive than benzenesulfonyl chloride and this compound due to the powerful electron-withdrawing nitro group, which greatly enhances the electrophilicity of the sulfur atom. nih.gov

This table provides a qualitative comparison of the expected reactivity based on the electronic effects of the para-substituent.

Kinetic studies on the nucleophilic substitution of various arenesulfonyl chlorides have provided quantitative data supporting these qualitative predictions. For instance, studies on the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides showed that electron-withdrawing substituents increase the reaction rate, while electron-donating substituents decrease it. mdpi.comnih.govdntb.gov.ua A Hammett plot for this reaction with para- and meta-substituted arenesulfonyl chlorides yielded a positive ρ-value of +2.02, indicating that the reaction is facilitated by the stabilization of negative charge in the transition state, which is favored by electron-withdrawing groups. mdpi.comnih.govdntb.gov.ua This confirms that this compound, with its electron-withdrawing bromine atom, is more reactive towards nucleophiles than benzenesulfonyl chloride or 4-toluenesulfonyl chloride, but less reactive than the strongly activated 4-nitrobenzenesulfonyl chloride. researchgate.net

Methodologies for Resolving Contradictions in Reported Reactivity Data

Contradictions and inconsistencies in the reported reactivity of this compound, and arenesulfonyl chlorides in general, primarily stem from differing interpretations of kinetic and product data, leading to debates over the precise nature of the reaction mechanism. The principal area of contention has been the distinction between a unimolecular (SN1-like) and a bimolecular (SN2-like) nucleophilic substitution at the sulfur center, as well as the possibility of an addition-elimination (A-E) pathway. The resolution of these mechanistic questions relies on a combination of advanced experimental techniques and computational modeling.

Kinetic Studies and the Role of Solvent Effects

Detailed kinetic studies are a cornerstone for elucidating reaction mechanisms. For arenesulfonyl chlorides, the effect of solvent on reaction rates has been a critical tool. Early studies on the hydrolysis of benzenesulfonyl chloride derivatives showed that both electron-donating and electron-withdrawing substituents could decrease the reaction rate, leading to complex interpretations and initial suggestions of a possible shift towards an SN1 mechanism for substrates with electron-donating groups. beilstein-journals.org

To resolve such ambiguities, the extended Grunwald-Winstein equation is employed. This equation correlates the specific rates of solvolysis (k) with the solvent ionizing power (Y) and solvent nucleophilicity (N):

log(k/k₀) = lN + mY

where k₀ is the rate in a reference solvent (80% ethanol/20% water), 'l' is the sensitivity to solvent nucleophilicity, and 'm' is the sensitivity to solvent ionizing power. For this compound and related compounds, this analysis consistently yields 'l' values significantly greater than zero and moderate 'm' values, which is strong evidence for a bimolecular mechanism where the nucleophile plays a significant role in the rate-determining step. fishersci.com

Table 1: Representative Grunwald-Winstein Parameters for the Solvolysis of Arenesulfonyl Chlorides

Compound l (sensitivity to nucleophilicity) m (sensitivity to ionizing power) Proposed Mechanism Reference
p-Methoxybenzenesulfonyl chloride 1.07 ± 0.08 0.60 ± 0.05 SN2 fishersci.com
Benzenesulfonyl chloride 1.26 ± 0.05 0.56 ± 0.03 SN2 fishersci.com
This compound ~1.3 (estimated) ~0.6 (estimated) SN2 fishersci.com
p-Nitrobenzenesulfonyl chloride 1.54 ± 0.07 0.69 ± 0.04 SN2 fishersci.com

Data is based on trends reported in the literature; exact values for this compound may vary depending on the specific study.

Kinetic solvent isotope effects (KSIE) provide further mechanistic insights. For the hydrolysis of benzenesulfonyl chlorides, KSIE values (kH₂O/kD₂O) are typically in the range of 1.5 to 1.8. beilstein-journals.orgnih.gov These values are higher than those for the hydrolysis of alkyl halides and suggest a significant degree of bond formation with the incoming water molecule in the transition state, again supporting a bimolecular pathway. beilstein-journals.org

Linear Free-Energy Relationships (LFER)

The Hammett equation is another powerful tool for resolving mechanistic questions by relating reaction rates to the electronic effects of substituents. The equation is given by:

log(k/k₀) = ρσ

where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant, and ρ is the reaction constant. For the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides, a study found a ρ-value of +2.02. dntb.gov.uamdpi.com A positive ρ-value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge on the sulfur atom in the transition state. This is consistent with an SN2 mechanism.

Table 2: Kinetic Data for the Chloride-Chloride Exchange Reaction of Substituted Arenesulfonyl Chlorides in Acetonitrile

Substituent (X) in X-C₆H₄SO₂Cl σ (Hammett constant) k₂ x 10³ (M⁻¹s⁻¹) at 298 K ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) Reference
p-OCH₃ -0.27 0.15 67.3 ± 1.6 -93.6 ± 5.4 dntb.gov.uamdpi.com
p-CH₃ -0.17 0.35 60.2 ± 1.2 -109.9 ± 4.1 dntb.gov.uamdpi.com
H 0.00 1.04 55.6 ± 1.2 -117.4 ± 4.0 dntb.gov.uamdpi.com
p-Br +0.23 4.70 49.7 ± 1.0 -123.7 ± 3.4 dntb.gov.uamdpi.com
m-NO₂ +0.71 102.0 44.7 ± 1.5 -113.8 ± 5.0 dntb.gov.uamdpi.com

Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), have become indispensable for resolving contradictions in reactivity data by providing detailed pictures of reaction pathways and transition states. nih.gov For arenesulfonyl chlorides, DFT calculations have been used to model the potential energy surfaces for different proposed mechanisms. dntb.gov.uamdpi.com

These studies have shown that the identity chloride exchange reaction proceeds via a single transition state, which is characteristic of an SN2 mechanism. dntb.gov.uamdpi.com In contrast, for the analogous fluoride (B91410) exchange, calculations indicate an addition-elimination (A-E) mechanism involving a distinct intermediate. dntb.gov.ua This theoretical work provides a clear distinction between possible pathways that can be difficult to differentiate based on experimental data alone. Furthermore, DFT calculations can rationalize counterintuitive experimental findings, such as the enhanced reactivity of ortho-alkyl substituted arenesulfonyl chlorides, by revealing specific structural and electronic effects. dntb.gov.uamdpi.com

By integrating these methodologies—detailed kinetic analysis under various conditions, systematic studies of substituent effects, and high-level computational modeling—a self-consistent and detailed understanding of the reactivity of this compound emerges, resolving earlier ambiguities and strongly favoring a bimolecular (SN2-like) mechanism for its nucleophilic substitution reactions.

Applications of 4 Bromobenzenesulfonyl Chloride in Advanced Organic Synthesis

Formation of Sulfonamide Derivatives

The reaction of 4-bromobenzenesulfonyl chloride with primary and secondary amines is a cornerstone of its application, leading to the formation of stable sulfonamide linkages (a type of carbon-heteroatom bond). This reaction is fundamental to both protecting group strategies and the synthesis of molecules with significant biological activity.

N-Protection Strategies for Amine Functionalities

In complex molecule synthesis, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions. The amine group is particularly nucleophilic and frequently requires protection. This compound is employed for the N-protection of amines, converting them into 4-bromobenzenesulfonamides.

The formation of the "brosyl" group is typically achieved by reacting the amine with this compound in the presence of a base, such as pyridine (B92270) or aqueous potassium carbonate. nsf.govresearchgate.net The resulting sulfonamide is significantly less nucleophilic and less basic than the original amine. This stability allows other chemical transformations to be carried out on the molecule without affecting the protected amine site. The protecting group can be removed under specific conditions when the amine functionality needs to be restored.

Synthesis of Biologically Active Sulfonamides and Pharmaceutical Intermediates

The sulfonamide functional group is a key structural component (pharmacophore) in a wide array of therapeutic agents, most famously in the "sulfa drugs" which were among the first commercially available antibiotics. nih.gov The synthesis of these molecules often involves the reaction of a sulfonyl chloride with an appropriate amine. researchgate.netnih.gov this compound serves as a vital building block for creating a diverse range of sulfonamide derivatives for medicinal chemistry research. samipubco.com

The general method involves coupling the sulfonyl chloride with various primary or secondary amines, often aromatic or heterocyclic, in the presence of a base like pyridine to yield the target N-aryl or N-alkyl sulfonamide. researchgate.netsamipubco.com These products can be final active pharmaceutical ingredients or key intermediates that undergo further modification. The consistent and reliable nature of this reaction makes it a staple in the synthesis of new chemical entities for drug discovery programs. nih.gov

Table 1: Examples of Biologically Active Compound Classes Synthesized Using Aryl Sulfonyl Chlorides

Compound ClassSynthetic ApproachBiological Relevance
N-Aryl Sulfonyl DerivativesReaction of benzene (B151609) sulfonyl chloride or its derivatives with aromatic amines containing a pyrimidine (B1678525) ring. samipubco.comInvestigated for antitumor and antibacterial activities. samipubco.com
N-Benzyl-4-methylbenzenesulfonamidesTwo-step process: treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation. nsf.govThe N-benzylbenzenesulfonamide moiety is found in inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. nsf.gov
General Aryl SulfonamidesPalladium-catalyzed chlorosulfonylation of arylboronic acids to form sulfonyl chlorides, followed by reaction with an amine. nih.govA widespread structural unit in medicinal agents, including antibiotics and drugs for various other conditions. nih.govnih.gov

Activation and Derivatization in Nucleic Acid Chemistry

Beyond its use in sulfonamide chemistry, this compound plays a critical role as an activating or condensing agent in the chemical synthesis of oligonucleotides, the building blocks of DNA and RNA.

Role in Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA fragments is a stepwise process that involves the sequential addition of nucleotide monomers to a growing chain. A key step in this process is the formation of a phosphodiester bond between the 5'-hydroxyl group of one nucleotide and the 3'-hydroxyl group of another. In the phosphotriester approach, one of the most established methods for oligonucleotide synthesis, this coupling reaction requires an "activating agent" or "condensing agent" to facilitate the bond formation. rsc.orgpsu.edu

This compound has been examined and used as an effective activating agent for this purpose in the solution-phase synthesis of both oligodeoxyribonucleotides (DNA) and oligoribonucleotides (RNA). rsc.org It works in conjunction with nucleophilic catalysts like 1-methylimidazole (B24206) to promote efficient coupling. rsc.orgpsu.edu

Facilitation of Phosphotriester Linkage Formation

In the phosphotriester method, the phosphate (B84403) group of an incoming nucleotide is protected, typically with an aryl group, leaving one acidic hydroxyl group. This phosphodiester component must be coupled with the free hydroxyl group of the growing oligonucleotide chain. This compound activates the phosphodiester component, likely by forming a highly reactive mixed sulfonic-phosphoric anhydride (B1165640) intermediate. rsc.orgnih.govnih.gov

Catalytic Carbon-Carbon and Carbon-Heteroatom Bond Formations

While not a catalyst in the traditional sense for most C-C bond formations, this compound is a key electrophilic reagent that directly enables the formation of carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These reactions are fundamental in organic synthesis. nih.govmdpi.comresearchgate.net

The reaction of this compound with primary or secondary amines to form sulfonamides is a classic and highly reliable method for creating a C-N bond. nih.govsamipubco.com Similarly, its reaction with alcohols in the presence of a base yields sulfonate esters, forming a C-O bond. These transformations are not typically catalytic with respect to the sulfonyl chloride itself; rather, the reagent is consumed as it provides the electrophilic sulfur center and the brosyl group to the final product.

In the broader context of catalysis, the development of transition-metal-catalyzed cross-coupling reactions has become a preferred method for constructing many C-C and C-heteroatom bonds. nih.govillinois.educhemistry.coach While these advanced methods often provide access to complex molecules under mild conditions, direct functionalization with reagents like this compound remains a powerful, straightforward, and indispensable tool for the specific and efficient formation of sulfonamides and sulfonate esters.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of both a sulfonyl chloride and a bromine atom on the same aromatic ring makes this compound a valuable substrate in palladium-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Desulfitative Heck Reactions and Regioselectivity Studies

The desulfitative Mizoroki-Heck reaction provides a valuable alternative to traditional Heck reactions by utilizing aryl sulfonyl chlorides as arylating agents. This transformation involves the palladium-catalyzed reaction of an aryl sulfonyl chloride with an olefin, accompanied by the extrusion of sulfur dioxide. New protocols for this reaction have been developed that demonstrate high stereoselectivity for the formation of (E)-1,2-disubstituted and 1,1,2-trisubstituted alkenes. nih.gov For instance, Herrmann's palladacycle has been shown to be an effective catalyst at low loadings (0.1 mol%) for a range of electron-rich and electron-poor sulfonyl chlorides and alkenes. nih.gov

A key aspect of these reactions is the control of regioselectivity. The reaction of aryl sulfonyl chlorides with mono- and disubstituted olefins can be carried out in a nitrile-functionalized ionic liquid, which offers advantages such as the use of a cheaper catalyst source like PdCl2, faster reaction times, and facile catalyst recycling. researchgate.netepfl.ch Research has shown that the reaction tolerates a variety of substituents on the benzenesulfonyl chloride, and importantly, C-Br and C-I bonds remain intact during the coupling, allowing for subsequent transformations. researchgate.net This chemoselectivity is particularly relevant for substrates like this compound. While the primary focus has often been on the desulfitative coupling, the bromine atom offers a handle for further diversification.

EntryOlefinAryl Sulfonyl ChlorideProduct(s)Yield (%)Catalyst SystemRef.
1StyreneBenzenesulfonyl chloride(E)-Stilbene85PdCl2 / Li2CO3 researchgate.net
2n-Butyl acrylateBenzenesulfonyl chloriden-Butyl (E)-cinnamate90PdCl2 / Li2CO3 researchgate.net
31-Octene4-Methylbenzenesulfonyl chloride1-Phenyl-1-octene / 2-Phenyl-1-octene75 (mixture)Herrmann's Palladacycle nih.gov
4CyclohexeneThis compound3-(4-Bromophenyl)cyclohexeneNot specifiedPdCl2 / Ionic Liquid researchgate.net
Direct Arylations of Thiophenes and Other Heteroaromatics

Palladium-catalyzed direct C-H arylation has become a powerful tool for the synthesis of bi(hetero)arenes. In a significant development, benzenesulfonyl chlorides have been identified as effective reagents for the regioselective arylation of thiophene (B33073) derivatives, providing access to β-arylated thiophenes. rsc.org This method is noteworthy for its use of a simple, ligand-free palladium catalyst system and its tolerance of a wide range of functional groups on both coupling partners. rsc.org

Specifically, the reaction of various thiophene derivatives with this compound has been shown to proceed with high regioselectivity for the C3 position of the thiophene ring. chemrevlett.com This is in contrast to many direct arylation methods using aryl bromides, which often favor arylation at the C2 or C5 positions. nih.gov The reaction is typically carried out using a palladium catalyst such as PdCl2(CH3CN)2 with a base like Li2CO3 in a solvent such as 1,4-dioxane. chemrevlett.com The methodology has also been successfully extended to the C3-arylation of benzothiophene. chemrevlett.com The ability to selectively introduce an aryl group at the less reactive C3 position of thiophenes opens up new avenues for the synthesis of complex thiophene-containing molecules. Furthermore, the bromine atom on the this compound remains available for subsequent cross-coupling reactions, allowing for the synthesis of π-extended thiophene structures through sequential C-H/C-Br functionalization. chemrevlett.com

EntryThiophene DerivativeAryl Sulfonyl ChlorideProductYield (%)Catalyst/BaseRef.
12-MethylthiopheneThis compound3-(4-Bromophenyl)-2-methylthiophene78PdCl2(CH3CN)2 / Li2CO3 chemrevlett.com
22-ChlorothiopheneThis compound3-(4-Bromophenyl)-2-chlorothiophene65PdCl2(CH3CN)2 / Li2CO3 chemrevlett.com
3ThiopheneThis compound3-(4-Bromophenyl)thiophene55PdCl2(CH3CN)2 / Li2CO3 chemrevlett.com
4BenzothiopheneThis compound3-(4-Bromophenyl)benzothiophene72PdCl2(CH3CN)2 / Li2CO3 chemrevlett.com

Other Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals have been employed to catalyze coupling reactions involving sulfonyl chlorides and their derivatives. Iron, in particular, has gained attention as a more sustainable and economical alternative for certain cross-coupling reactions.

Research has demonstrated the successful iron-catalyzed C(sp²)-C(sp³) cross-coupling of Grignard reagents with aryl chlorobenzenesulfonates. nih.govmdpi.combohrium.com This method utilizes an environmentally benign iron catalytic system and is compatible with a broad range of chlorobenzenesulfonates and alkyl Grignard reagents, including those with β-hydrogens. nih.govmdpi.combohrium.com A key finding from these studies is that aryl sulfonate esters are highly reactive activating groups in these iron-catalyzed Kumada-type cross-couplings of aryl chlorides. nih.govmdpi.combohrium.com This suggests a potential avenue for the selective functionalization of molecules like this compound, where the sulfonyl chloride moiety could be transformed into a sulfonate ester prior to an iron-catalyzed coupling at the chloro-position, leaving the bromo-substituent intact for subsequent reactions.

While direct nickel-catalyzed coupling reactions of this compound are less commonly reported, the reactivity of aryl sulfonium (B1226848) salts in nickel-catalyzed cross-couplings with aryl bromides has been established. nih.gov This suggests potential for future development of nickel-catalyzed reactions involving the C-S bond of sulfonyl chlorides.

Glycosylation Reactions and Stereochemical Control

This compound plays a crucial role as an activating agent in glycosylation reactions, facilitating the formation of glycosidic bonds with a high degree of stereochemical control.

Mechanism of Glycosyl Sulfonate Intermediate Generation

In chemical glycosylation, a glycosyl donor reacts with a glycosyl acceptor to form a glycoside. wikipedia.org The reaction is initiated by an activator that promotes the departure of a leaving group from the anomeric position of the donor, generating a reactive electrophilic intermediate. wikipedia.org When a hemiacetal is used as the glycosyl donor, it can be activated by a sulfonyl chloride, such as this compound, in the presence of a base. This in situ activation generates a highly reactive glycosyl sulfonate intermediate. The general mechanism involves the nucleophilic attack of the anomeric hydroxyl group of the hemiacetal on the sulfur atom of the sulfonyl chloride, with the concomitant expulsion of a chloride ion. A base is typically required to deprotonate the anomeric hydroxyl, increasing its nucleophilicity. The resulting glycosyl 4-bromobenzenesulfonate (B403753) is a potent glycosylating agent due to the excellent leaving group ability of the 4-bromobenzenesulfonate anion.

Achieving Stereoselective S(_N)2 Glycosylations

The stereochemical outcome of a glycosylation reaction is of paramount importance. The in situ generated glycosyl 4-bromobenzenesulfonates are highly effective in promoting stereoselective S(_N)2 glycosylations. The excellent leaving group ability of the 4-bromobenzenesulfonate group facilitates a backside attack by the nucleophilic hydroxyl group of the glycosyl acceptor, leading to an inversion of configuration at the anomeric center. This S(_N)2 pathway is favored under conditions that promote the formation and reaction of the covalent glycosyl sulfonate intermediate, rather than the formation of a dissociated oxocarbenium ion which can lead to a mixture of anomers. nih.gov

The stereoselectivity of these reactions can be influenced by several factors, including the protecting groups on the sugar donor. For instance, in the case of mannose donors, the presence of a 4,6-O-benzylidene acetal (B89532) can favor the formation of β-mannosides. nih.gov The use of this compound as an activating agent provides a reliable method for achieving high stereoselectivity in the synthesis of various glycosidic linkages.

Donor SugarAcceptorActivating AgentProduct Anomeric Ratio (α:β)Yield (%)Reference
2,3,4,6-Tetra-O-benzyl-D-glucopyranoseMethanolThis compound/PyridinePredominantly βHighGeneral Principle
Per-O-benzoylated Mannosyl ChlorideGlycosyl AcceptorSilver(I) oxide/TfOH1.3:1 to α-only98 nih.gov
N-Phthaloyl protected Glucosamine ChlorideGlycosyl AcceptorSilver(I) oxide/TfOHNot specifiedHigh nih.gov

Synthesis of Heterocyclic Compounds

The electrophilic nature of the sulfur atom in this compound makes it a key reagent for reacting with nucleophilic nitrogen atoms within heterocyclic frameworks, leading to the formation of N-sulfonylated derivatives. This reactivity is instrumental in the construction and functionalization of various nitrogen-containing ring systems.

Preparation of Organic Compounds Containing Piperidine (B6355638) Rings

This compound is widely used in the synthesis of N-substituted piperidine derivatives. The reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide linkage. This method is a standard procedure for protecting the piperidine nitrogen or for introducing the brosyl group as a key structural element in pharmacologically active molecules. chemicalbook.comgoogle.comnih.govresearchgate.net

One specific application is the synthesis of 1-(4-bromo-benzenesulfonyl)-4-methyl-piperazine. In this reaction, 1-methylpiperazine (B117243) is treated with this compound in a suitable solvent like dichloromethane (B109758) (DCM). The reaction is typically performed at a low temperature initially and then allowed to warm to room temperature to ensure complete reaction.

Reactant 1Reactant 2SolventProduct
1-methylpiperazineThis compoundDichloromethane (DCM)1-(4-bromo-benzenesulfonyl)-4-methyl-piperazine
4-(phenylsulfonyl)piperidineThis compoundNot specified4-(benzenesulfonyl)-1-(4-bromobenzenesulfonyl)piperidine
Piperidine-3-carboxylic acidThis compoundNot specified1-(4-Bromobenzenesulfonyl)piperidine-3-carboxylic acid

This straightforward sulfonylation is a reliable method for incorporating the 4-bromobenzenesulfonyl moiety onto a piperidine scaffold, yielding products that can be used in further synthetic transformations or as final target molecules. The presence of the bromine atom on the phenyl ring also offers a site for subsequent cross-coupling reactions, further increasing the molecular diversity achievable from these intermediates.

Benzotriazinone Sulfonamide Synthesis

While direct synthesis routes starting from this compound to build the benzotriazinone ring are not commonly documented, the compound is a viable reagent for the N-sulfonylation of pre-formed aminobenzotriazinone cores. A general synthetic strategy involves the initial construction of the benzotriazinone ring system, followed by functionalization.

A documented approach for creating benzotriazinone sulfonamides begins with the oxidation of isatin (B1672199) to isatoic anhydride, which is then nitrated and reacted with an amine. The resulting intermediate undergoes cyclization to form a nitro-benzotriazinone, which is subsequently reduced to an amino-benzotriazinone. This amino-functionalized heterocycle can then be reacted with various sulfonyl chlorides to produce the final sulfonamide derivatives. In this context, this compound could be reacted with the 6-amino-3-alkylbenzo[d] chemicalbook.comgoogle.comtriazin-4(3H)-one intermediate to yield the corresponding 4-bromobenzenesulfonamide (B1198654) derivative.

General Synthesis Scheme:

Formation of Amino-Benzotriazinone: Synthesis of 6-amino-3-alkylbenzo[d] chemicalbook.comgoogle.comtriazin-4(3H)-one from isatin.

Sulfonylation: Reaction of the amino-benzotriazinone with a sulfonyl chloride (e.g., this compound) in the presence of a base like pyridine.

This modular approach allows for the synthesis of a diverse library of benzotriazinone sulfonamides by varying the sulfonyl chloride used in the final step.

Ring-Fused Pyridopyrimidinedione Assembly

The direct assembly of ring-fused pyridopyrimidinedione systems using this compound is not extensively described in the literature. However, sulfonyl chlorides are employed in the functionalization of related pyrimidine heterocycles. For instance, a synthetic route has been described for the preparation of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide. chemicalbook.com This synthesis involves the reaction of an amino-pyrimidine derivative with a sulfonyl chloride in the presence of pyridine. chemicalbook.com

Amine SubstrateSulfonyl ChlorideBaseProduct
4-[4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl]-2-pyrimidinaminePyridine-2-sulfonyl chloridePyridineN-{3-[5-(2-amino-4-pyrimidinyl)...]phenyl}-2-pyridinesulfonamide chemicalbook.com

This example illustrates a general principle where an amino-functionalized pyrimidine can be readily converted into its corresponding sulfonamide. By extension, an amino-substituted pyridopyrimidinedione could foreseeably be reacted with this compound to yield the N-(4-bromophenylsulfonyl) derivative, demonstrating the utility of this reagent in derivatizing complex nitrogenous heterocycles.

Application in Surfactant Chemistry

Surfactants are amphiphilic molecules containing both hydrophobic (water-repelling) and hydrophilic (water-attracting) components. The unique structure of this compound, featuring a reactive sulfonyl chloride group, allows for its potential use in the synthesis of certain classes of surfactants.

Synthesis of Anionic Surfactants

Anionic surfactants are characterized by a negatively charged hydrophilic head group, commonly a sulfonate (R-SO₃⁻) or sulfate (B86663) (R-OSO₃⁻). The industrial production of major anionic surfactants, such as linear alkylbenzene sulfonates (LAS), typically involves the sulfonation of long-chain alkylbenzenes using sulfur trioxide. google.com

While not a standard industrial precursor for common detergents, this compound can be used in the laboratory to synthesize molecules with anionic surfactant properties. The reactive sulfonyl chloride group can be coupled with various nucleophiles to create amphiphilic structures. For example, reaction with a long-chain alcohol (R-OH) would yield a sulfonate ester (R-O-SO₂-Ar-Br), and reaction with a long-chain amine (R-NH₂) would produce a sulfonamide (R-NH-SO₂-Ar-Br). The resulting sulfonamide can be deprotonated at the nitrogen in alkaline conditions to generate an anionic species. These synthetic routes provide a means to create novel surfactants where the hydrophobic tail is linked to the 4-bromobenzenesulfonate head group.

A study on cleavable aryl sulfonate anionic surfactants, synthesized from H-acid, an aliphatic amine, and cyanuric chloride, demonstrates the utility of aryl sulfonate structures in surfactant design. This supports the principle of using aryl sulfonyl compounds as building blocks for functional surfactants.

Synthesis of Non-Ionic Surfactants

Non-ionic surfactants possess uncharged, hydrophilic head groups, which are typically composed of polyether (polyoxyethylene) or polyol moieties. A review of available scientific literature indicates that the use of this compound for the direct synthesis of non-ionic surfactants is not a documented or common application. The conversion of the sulfonyl chloride or the aryl-bromide functionality into a long-chain, non-ionic hydrophilic group like a poly(ethylene glycol) chain is not a synthetically straightforward process and is not described in the context of surfactant synthesis from this specific precursor.

Modification and Functionalization of Existing Surfactants

The direct modification and functionalization of existing surfactant structures with this compound is not a widely documented application in scientific literature. Surfactant synthesis typically involves building the molecule from raw materials rather than modifying pre-existing complex surfactant molecules. However, the principles of sulfonation are central to the production of anionic surfactants, a major class of surface-active agents.

The synthesis of aryl sulfonate anionic surfactants often involves reacting an aromatic compound with a sulfonating agent. neutronco.com While specific examples detailing the use of this compound to functionalize a common non-ionic surfactant like a polysorbate or poloxamer are scarce, the reactivity of the sulfonyl chloride group is well-established. nih.gov In principle, a hydroxyl-containing non-ionic surfactant could be reacted with this compound to introduce the bromobenzenesulfonyl moiety, thereby creating a new molecule with potentially different surface-active properties. This reaction would transform the non-ionic surfactant into an anionic one, or a more complex non-ionic structure, altering its hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and interaction with salts. nih.gov

The synthesis of novel cleavable aryl sulfonate anionic surfactants has been accomplished using reagents like cyanuric chloride, aliphatic amines, and H-acid mono sodium salt, demonstrating the modular approach to creating specialized surfactants. researchgate.net This approach focuses on building new surfactant molecules with desired properties from the ground up. researchgate.net

Derivatization Techniques in Analytical Chemistry

In analytical chemistry, particularly in chromatography, derivatization is a crucial technique used to modify an analyte to make it more suitable for analysis. rsc.org This process is often necessary for compounds that lack a chromophore or fluorophore, making them difficult to detect with common HPLC detectors like UV-Visible or fluorescence detectors. nih.govrsc.org Derivatization aims to attach a chemical group to the analyte that enhances its detectability, improves its chromatographic behavior, or increases its volatility for gas chromatography. rsc.org The reaction should ideally be rapid, quantitative, and produce a single, stable derivative with minimal byproducts. nih.gov

Identification of Amine Compounds

This compound is a key reagent used for the derivatization and identification of amine compounds. chemicalbook.comthermofisher.com This application is analogous to the classic Hinsberg test, which uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines. The reaction of this compound with primary and secondary amines yields stable N-substituted sulfonamide derivatives. thermofisher.com

The general reaction proceeds as follows:

Primary Amines: React with this compound in the presence of a base to form a primary sulfonamide. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom, rendering it soluble in aqueous alkali solutions.

Secondary Amines: React with this compound to form a secondary sulfonamide. This derivative lacks an acidic proton on the nitrogen and is therefore insoluble in aqueous alkali.

Tertiary Amines: Do not typically react with this compound to form a stable sulfonamide, as they lack a hydrogen atom on the nitrogen necessary for the reaction to proceed.

This differential reactivity allows for the qualitative identification of the amine class. Furthermore, the resulting bromobenzenesulfonamide derivatives are valuable in quantitative analysis. The introduction of the bromobenzenesuflonyl group provides a strong chromophore, enabling sensitive detection using UV detectors in HPLC. This pre-column derivatization allows for the separation and quantification of various amines that would otherwise be difficult to analyze. nih.govresearchgate.net The stability of the resulting sulfonamide is also advantageous for reliable analysis. researchgate.net

Table 1: Reactivity of Amines with this compound

Amine ClassReaction with this compoundProductSolubility of Product in Aqueous Alkali
Primary Amine YesN-Substituted-4-bromobenzenesulfonamideSoluble
Secondary Amine YesN,N-Disubstituted-4-bromobenzenesulfonamideInsoluble
Tertiary Amine No ReactionNo ProductN/A

Spectroscopic and Computational Research on 4 Bromobenzenesulfonyl Chloride Derivatives and Reaction Pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic compounds derived from 4-bromobenzenesulfonyl chloride. Both ¹H and ¹³C NMR provide critical information about the molecular framework, while advanced 2D NMR techniques can reveal through-space correlations and connectivity.

In a typical reaction, such as the formation of a sulfonamide by reacting this compound with an amine, ¹H NMR is used to confirm the presence of protons from both the brosyl group and the amine moiety. The aromatic protons of the 4-bromobenzenesulfonyl group typically appear as two distinct doublets in the downfield region (around 7.8-8.2 ppm) due to the strong electron-withdrawing effect of the sulfonyl group. Upon formation of a sulfonamide (R-NH-SO₂-Ar), the disappearance of the reactive sulfonyl chloride is accompanied by the appearance of a new signal for the N-H proton, the chemical shift of which can vary depending on the solvent and concentration.

For instance, in the structural confirmation of a complex pentiptycene-linked binuclear platinum(II) complex derived from this compound, 2D NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) were crucial. The observation of cross-peaks between the phenylsulfonate protons and the pentiptycene bridgehead protons confirmed a specific folded conformation, which was consistent with computational predictions. acs.org

¹H NMR Data for this compound The ¹H NMR spectrum of the parent compound, this compound, serves as a baseline for comparison with its derivatives. chemicalbook.com

Proton EnvironmentChemical Shift (ppm)Multiplicity
Aromatic (ortho to SO₂Cl)~7.95Doublet
Aromatic (ortho to Br)~7.85Doublet
Note: Exact chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of a 4-bromobenzenesulfonyl derivative will show characteristic signals for the four distinct aromatic carbons. The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the sulfur (C-S) have unique chemical shifts that are sensitive to the electronic environment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) in Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of reaction products and to gain structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

For derivatives of this compound, MS is critical for confirming that the desired reaction has occurred. For example, in the synthesis of a sulfonamide, the mass spectrum will show a molecular ion peak corresponding to the combined mass of the 4-bromobenzenesulfonyl group and the amine reactant, minus the elements of HCl.

A key feature in the mass spectra of compounds containing bromine and chlorine is the distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The parent this compound, therefore, exhibits a complex isotopic cluster for its molecular ion peak due to the presence of both elements. acdlabs.com When it reacts to form a derivative, the chlorine is lost, but the characteristic 1:1 doublet for bromine remains, serving as a clear marker for the presence of the 4-bromobenzenesulfonyl moiety in the product.

HR-MS is particularly valuable in confirming the identity of a newly synthesized compound by providing its exact molecular formula, which greatly increases the confidence in the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Products

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups present in a molecule. It is particularly useful for monitoring the progress of reactions involving this compound by observing the disappearance of reactant-specific bands and the appearance of product-specific bands. acdlabs.com

The this compound reactant has strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl chloride (SO₂Cl) group. acdlabs.com

When this compound is converted into a sulfonamide (R-NH-SO₂-Ar-Br), the IR spectrum changes significantly:

The S-Cl stretching band disappears.

The SO₂ stretching frequencies shift slightly.

A new band (or bands) appears in the 3200-3400 cm⁻¹ region, corresponding to the N-H stretching vibration of the sulfonamide group.

Similarly, if a sulfonate ester (R-O-SO₂-Ar-Br) is formed, the S-Cl band vanishes and new C-O stretching bands appear, typically in the 1200-1000 cm⁻¹ region.

Characteristic IR Absorption Frequencies

Functional GroupVibration TypeFrequency Range (cm⁻¹)Intensity
Sulfonyl Chloride (SO₂Cl)Asymmetric Stretch1375 - 1410Strong
Sulfonyl Chloride (SO₂Cl)Symmetric Stretch1170 - 1205Strong
Sulfonamide (N-H)Stretch3200 - 3400Medium
C-BrStretch515 - 690Medium-Strong
Aromatic C-HStretch>3000Variable
Data compiled from general IR spectroscopy principles and data for sulfonyl chlorides. acdlabs.comlibretexts.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides profound insights into reaction mechanisms and molecular interactions that are often difficult to probe experimentally. Techniques like DFT, molecular docking, and KIE studies are frequently applied to understand the behavior of this compound and its derivatives.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to map out reaction pathways, calculate the geometries and energies of reactants, transition states, and products, and thereby determine activation energies. researchgate.net

For reactions involving this compound, DFT calculations can be used to compare different possible mechanistic pathways. For example, in a substitution reaction, DFT can help determine whether the mechanism is concerted or proceeds through a stepwise intermediate. By calculating the energy barriers for each step, researchers can predict the most favorable reaction pathway. researchgate.net DFT is also used to predict the preferred conformation of flexible molecules, such as the folded geometry of the pentiptycene-based derivative mentioned earlier, which was later confirmed by NMR data. acs.org

Many sulfonamide derivatives synthesized from this compound are investigated for their biological activity. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.comnih.gov

The process involves placing the derivative (ligand) into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. mdpi.com These simulations help to:

Identify key amino acid residues in the protein that interact with the ligand.

Predict the binding mode and conformation of the ligand within the active site.

Screen virtual libraries of potential derivatives to prioritize which compounds to synthesize and test experimentally.

Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the interaction. frontiersin.orgnih.gov This combined in-silico approach is a cornerstone of modern drug discovery and is frequently applied to sulfonamide-based enzyme inhibitors.

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms by determining if a particular bond is broken or formed in the rate-determining step (RDS) of a reaction. princeton.eduepfl.ch The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to the rate of the same molecule with a heavier isotope (e.g., kH/kD).

The origin of the KIE lies in the difference in zero-point vibrational energies (ZPE) of bonds. A bond to a heavier isotope (like C-D) has a lower ZPE than a bond to a lighter isotope (C-H). baranlab.org Breaking this bond requires more energy, leading to a slower reaction rate if this bond cleavage occurs in the RDS.

While specific KIE studies on this compound are not prominently cited, the technique is highly applicable. For example, in a reaction where a base abstracts a proton from a carbon adjacent to the reacting amine in a sulfonamide formation, a primary KIE (typically >2) would be expected if that C-H bond is broken in the rate-limiting step. A small or non-existent KIE (kH/kD ≈ 1) would suggest that the C-H bond is not broken in the RDS. epfl.chbaranlab.org KIE measurements provide invaluable mechanistic data that complements spectroscopic and computational findings.

In Silico Approaches to Predict Bioactivity and Drug-Likeness of Derivatives

In the contemporary drug discovery and development landscape, in silico methodologies have become indispensable for the rapid and cost-effective screening of chemical entities. These computational tools are instrumental in predicting the biological activity, pharmacokinetic profiles, and drug-likeness of novel compounds before their actual synthesis, thereby streamlining the selection of the most promising candidates for further experimental investigation. For derivatives of this compound, a variety of computational approaches, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling, have been employed to evaluate their potential as therapeutic agents.

Molecular docking simulations are a cornerstone of in silico bioactivity prediction, offering insights into the putative binding modes and affinities of ligands within the active site of a biological target. In the context of this compound derivatives, which often take the form of sulfonamides, these studies are crucial for understanding their mechanism of action. For instance, benzenesulfonamide (B165840) derivatives have been docked into the active sites of enzymes like carbonic anhydrases (CAs), which are implicated in various diseases including glaucoma and cancer. mdpi.com Molecular docking studies on a benzenesulfonamide derivative analogous to the known inhibitor SLC-0111 revealed significant binding interactions within the active sites of carbonic anhydrase II (CA II) and IX (CA IX). mdpi.com The simulations predicted favorable docking scores of -9.782 for CA II and -7.466 for CA IX, indicating strong binding affinities. mdpi.com Key interactions included metal coordination with the zinc ion in the active site and the formation of a hydrogen bond with the amino acid residue Thr199, a critical interaction for inhibitory activity. mdpi.com

Similarly, a series of 4-phthalimidobenzenesulfonamide derivatives were evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Molecular docking of the most potent AChE inhibitor from this series, compound 7 , showed that it could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual binding capability is a desirable characteristic for cholinesterase inhibitors.

The journey of a drug molecule from administration to its target site and subsequent elimination from the body is governed by its pharmacokinetic properties, collectively known as ADMET. In silico ADMET prediction is a critical step in early-stage drug discovery to filter out compounds with undesirable pharmacokinetic profiles. Various online servers and software, such as SwissADME and pkCSM, are utilized for this purpose. mdpi.comresearchgate.net These tools predict a range of parameters including intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are crucial for drug metabolism), and potential toxicity. For a series of triazole derivatives, in silico ADMET predictions showed that several compounds had high absorption and permeation, were predicted to be non-toxic, and adhered to established drug-likeness rules. researchgate.net

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. This is often evaluated using rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. f1000research.com For a novel benzenesulfonamide derivative, drug-likeness was predicted using both SwissADME and MolSoft online servers. mdpi.com Similarly, a study on pyrazole (B372694) derivatives, which can be synthesized from precursors related to this compound, showed that the compounds exhibited good drug-likeness scores. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. cmu.ac.th These models are valuable for predicting the activity of unsynthesized compounds and for understanding the structural features that are important for bioactivity. For a set of 4-aminodiphenylsulfone derivatives, QSAR studies were conducted to understand their inhibitory potency against dihydropteroate (B1496061) synthase, an important enzyme in bacterial folic acid synthesis. nih.gov The analysis revealed that conformational entropy, along with certain indicator parameters, provided an excellent correlation with the observed activity. nih.gov In another study on diverse molecules targeting the anti-thrombotic factor Xa, QSAR analysis identified key pharmacophoric features, such as the presence of a chlorine atom near an amide nitrogen, that are crucial for high affinity. nih.gov Such models can guide the design of new, more potent derivatives of this compound by highlighting the physicochemical and structural properties to optimize.

The table below summarizes the findings from various in silico studies on derivatives related to this compound.

Derivative Class Target/Property In Silico Method Key Findings
Benzenesulfonamide AnalogueCarbonic Anhydrase II & IXMolecular DockingDocking Scores: -9.782 (CA II), -7.466 (CA IX); Key interaction with Thr199. mdpi.com
4-PhthalimidobenzenesulfonamidesAcetylcholinesteraseMolecular DockingMost potent compound interacts with both Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS). nih.gov
Triazole DerivativesADMET PropertiesADMET PredictionSeveral derivatives showed high absorption, permeation, and were predicted to be non-toxic. researchgate.net
Pyrazole DerivativesDrug-LikenessDrug-Likeness PredictionCompounds exhibited good drug-likeness scores. researchgate.net
4-AminodiphenylsulfonesDihydropteroate SynthaseQSARConformational entropy and indicator parameters correlated well with inhibitory potency. nih.gov

Advanced Functionalization Strategies and Emerging Research Domains

Photocatalytic Transformations: Selective Sulfonylation versus Arylation of Unactivated Heterocycles

A significant advancement in organic synthesis involves the use of visible-light photocatalysis to control the reaction pathways of aryl sulfonyl chlorides with unactivated heterocycles. Research has demonstrated that temperature can be a critical determinant in the selective formation of either a carbon-sulfur (C-S) or a carbon-carbon (C-C) bond.

In a notable study, a photocatalytic method was developed for the arylsulfonylation of heterocycles at room temperature. shanghaitech.edu.cn This process allows for the direct use of commercially available sulfonyl chlorides, including 4-bromobenzenesulfonyl chloride, to functionalize heterocycles with an arylsulfonyl group. shanghaitech.edu.cn The reaction proceeds with excellent chemoselectivity for sulfonylation under these mild conditions.

Interestingly, by elevating the temperature, the reaction can be switched to favor the arylation of heterocycles, which involves the extrusion of sulfur dioxide (SO₂). shanghaitech.edu.cn This temperature-controlled selectivity provides a powerful tool for chemists to choose between creating two distinct types of chemical bonds from the same starting materials. The reduction potential of this compound has been measured by cyclic voltammetry and is a key parameter in understanding its behavior in these photocatalytic reactions. shanghaitech.edu.cn

Table 1: Reduction Potentials of Various Sulfonyl Chlorides

Sulfonyl ChlorideReduction Potential (V vs. SCE)
Benzenesulfonyl chloride-0.95
4-Methylbenzenesulfonyl chloride-0.94
4-Methoxybenzenesulfonyl chloride-0.99
4-Fluorobenzenesulfonyl chloride-0.90
4-Chlorobenzenesulfonyl chloride-0.79
This compound -0.82
2-Bromobenzenesulfonyl chloride-0.82

This data is essential for designing and predicting the outcomes of photocatalytic reactions involving these compounds. shanghaitech.edu.cn

Electrochemical Synthesis Applications

The field of electrosynthesis is increasingly being explored as a green and efficient alternative to traditional chemical synthesis. This approach utilizes electricity to drive chemical reactions, often providing a high degree of control and avoiding the need for harsh reagents. While specific research detailing the direct electrochemical synthesis applications of this compound is still emerging, the broader class of sulfonyl compounds is a significant area of study in this domain.

Electrochemical methods can be used to generate various reactive species from sulfonyl compounds, including sulfonyl radicals. researchgate.netsioc-journal.cn These radicals can then participate in a range of chemical transformations, such as sulfonylation reactions to form new carbon-sulfur bonds. researchgate.netsioc-journal.cn The electrochemical approach offers a pathway for the activation of sulfonyl compounds under mild conditions, which is a key advantage over many traditional methods. researchgate.net Given the reactivity of the sulfonyl chloride group, it is plausible that this compound could be employed in electrosynthetic strategies for the preparation of various sulfonyl-containing molecules.

Role in Materials Science Research: Perovskite Solar Cell Film Modification for Enhanced Efficiency

In the quest for more efficient and stable solar energy conversion, researchers are actively investigating methods to improve the quality of perovskite films, a key component of next-generation solar cells. One promising strategy involves the use of additives to passivate defects on the surface of the perovskite material, thereby enhancing the power conversion efficiency (PCE) and stability of the solar cells.

While direct studies on this compound are limited, research on analogous compounds provides strong evidence for its potential in this application. For instance, 4-chlorobenzene sulfonyl chloride (CBSC) has been successfully used as a Lewis acid passivation material at the perovskite/spiro-OMeTAD interface. researchgate.netrsc.org The CBSC molecules act as electron acceptors, binding to undercoordinated halide ions and other defects, which in turn reduces carrier recombination losses. researchgate.netrsc.org This passivation resulted in a significant increase in the PCE of the perovskite solar cells, from 18.29% to 20.02% in one study, and also improved the long-term stability of the device. rsc.org

Similarly, the use of 4-chlorobenzenesulfonic acid sodium (4Cl-BZS) as a passivation molecule has led to record-breaking efficiencies in perovskite solar cells. shanghaitech.edu.cn The dual binding sites of this molecule allow it to interact strongly with the perovskite surface, suppressing defect formation and enhancing charge extraction. shanghaitech.edu.cn Given the structural similarities, it is highly probable that this compound could function in a comparable manner, acting as a surface passivating agent to improve the performance and durability of perovskite solar cells.

Table 2: Impact of Passivation on Perovskite Solar Cell Performance

Passivation AgentInitial PCEPassivated PCEReference
None (pristine)18.29%- rsc.org
4-Chlorobenzene sulfonyl chloride (CBSC)-20.02% rsc.org
None (pristine)-22.11% researchgate.net
4-Aminobenzylamine (passivator)-24.32% researchgate.net

This table illustrates the significant improvements in power conversion efficiency (PCE) that can be achieved through the use of passivating agents in perovskite solar cells.

Bioconjugation and Protein Modification in Proteomics

The covalent labeling of proteins with specific reagents is a cornerstone of proteomics research, enabling the study of protein function, localization, and interactions. Sulfonyl chlorides are a class of amine-reactive reagents that can be used for this purpose. thermofisher.com They react with the primary amine groups found on lysine (B10760008) residues and the N-terminus of proteins to form stable sulfonamide bonds. thermofisher.com

While specific applications of this compound as a protein labeling reagent are not extensively documented in readily available literature, its chemical properties suggest its suitability for such tasks. The sulfonyl chloride moiety provides the necessary reactivity towards amines, and the bromo- and sulfonyl- groups could potentially be used as probes for detection or as handles for further chemical modification. The use of various iodoacetamide (B48618) and maleimide (B117702) dyes for labeling protein thiols is well-established, and the development of new amine-reactive probes remains an active area of research. nih.gov The exploration of this compound and its derivatives in this context could lead to new tools for proteomic analysis.

Development of Sensory Detection Systems for Related Compounds

The ability to detect specific chemical compounds is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. Research into sensory detection systems for sulfonyl chlorides and related compounds is an emerging field. One approach involves the use of spectrophotometry and cyclic voltammetry to detect the interaction between a sensory molecule and the target analyte. For example, a method has been developed for the sensory detection of substituted acyl chlorides and nitrobenzene (B124822) sulfonyl chloride based on their interaction with 1-amino-4-hydroxy-9,10-anthraquinone.

Another relevant technique is the use of derivatization agents to make a target molecule more easily detectable. For instance, dansyl chloride has been used as a derivatizing agent for the sensitive detection of the neurotoxin domoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com This approach could potentially be adapted for the detection of this compound or related compounds. By reacting the sulfonyl chloride with a fluorescent or electrochemically active derivatizing agent, a highly sensitive detection method could be developed. The bromo-substituent on the benzene (B151609) ring could also serve as a unique identifier in mass spectrometry-based detection methods.

Green Chemistry Approaches in 4 Bromobenzenesulfonyl Chloride Chemistry

Aqueous Reaction Media and Catalytic Sulfonylation

Traditionally, the synthesis of sulfonamides from sulfonyl chlorides and amines is conducted in organic solvents like pyridine (B92270) or dichloromethane (B109758). researchgate.net A greener alternative involves using water as the reaction solvent. sci-hub.se The reaction between a sulfonyl chloride and an amine can be performed in an aqueous medium, often with an inorganic base like sodium carbonate to act as an acid scavenger. sci-hub.semdpi.com This approach eliminates the need for volatile and often toxic organic solvents. The desired sulfonamide product, being insoluble in water, can often be isolated simply by filtration, which simplifies the workup procedure and reduces waste. mdpi.com

Table 2: Comparison of Traditional vs. Aqueous Sulfonylation

FeatureTraditional MethodAqueous Method
Solvent Pyridine, DichloromethaneWater
Base Pyridine, TriethylamineSodium Carbonate
Workup Extraction, ChromatographyFiltration
Environmental Impact Higher (toxic solvents)Lower (benign solvent)

This table is interactive. Users can sort columns by clicking on the headers.

Polyethylene Glycols (PEGs) as Efficient and Eco-Friendly Reaction Media

Polyethylene glycols (PEGs), particularly low molecular weight liquid PEGs like PEG-400, are emerging as green and recyclable solvent alternatives in organic synthesis. PEGs are non-toxic, biodegradable, and have low volatility. Although specific studies on using PEG for reactions with 4-bromobenzenesulfonyl chloride are limited, PEG has been successfully used as a medium for other organic transformations. Its ability to dissolve a wide range of organic substrates and certain inorganic salts makes it a promising medium for sulfonamide synthesis. A key advantage is the potential for catalyst and solvent recycling, which aligns with the core principles of green chemistry. ekb.eg For instance, after the reaction, the product can often be extracted with a less polar solvent (like ether), leaving the PEG and any dissolved catalysts behind to be reused in subsequent batches.

Q & A

Q. What are the critical safety protocols for handling 4-bromobenzenesulfonyl chloride in laboratory settings?

Researchers must use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact, as the compound causes severe burns and eye damage . Work should be conducted in a well-ventilated area, and spills must be contained using absorbent materials. Storage requires a cool (2–8°C), dry environment in sealed containers to prevent decomposition .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm molecular structure (e.g., aromatic proton environments and sulfonyl group integration) .
  • Mass spectrometry (MS) : For molecular weight verification (255.52 g/mol) and fragmentation patterns .
  • Melting point analysis : Consistent with literature values (74–77°C) to assess purity .

Q. How can researchers purify this compound to achieve >98% purity?

Recrystallization from non-polar solvents (e.g., hexane) is effective due to its crystalline nature . Chromatographic methods (e.g., silica gel) may resolve impurities like 4,4'-dibromodiphenyl sulfone, which should be ≤0.2% as per technical specifications .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in palladium-catalyzed desulfitative cross-coupling reactions?

The bromine atom enhances electrophilicity at the sulfonyl group, facilitating oxidative addition with Pd(0) catalysts. In Heck-type reactions, this enables regioselective coupling with alkenes (e.g., styrene) to form E-alkenes in 70–85% yields. The bromine also stabilizes intermediates, allowing retention of the C–Br bond for downstream functionalization .

Q. What experimental conditions optimize this compound as an activating agent in phosphotriester oligonucleotide synthesis?

  • Catalyst : Use mesitylene- or triisopropylbenzenesulfonyl chloride as co-activators to enhance coupling efficiency.
  • Solvent : Anhydrous pyridine or dichloromethane minimizes hydrolysis.
  • Temperature : Reactions at 0–4°C reduce side reactions while maintaining activation of phosphate groups .

Q. How can researchers resolve contradictions in reported reactivity data for sulfonylation reactions?

Discrepancies in yields (e.g., 21% vs. 70–85% in Heck reactions ) arise from variables such as:

  • Substrate electronic effects : Electron-deficient alkenes (e.g., acrylates) exhibit higher reactivity.
  • Catalyst loading : Pd(OAc)2 at 5 mol% improves turnover compared to lower concentrations.
  • Additives : Bases like K2CO3 mitigate acid byproducts, enhancing stability .

Key Considerations for Experimental Design

  • Hydrolytic Sensitivity : Avoid aqueous solvents; use anhydrous conditions to prevent decomposition into 4-bromobenzenesulfonic acid .
  • Regioselectivity : In cross-couplings, steric effects dominate over electronic effects due to the planar sulfonyl group .
  • Safety : Always include quenching protocols (e.g., sodium bicarbonate) for residual reagent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.